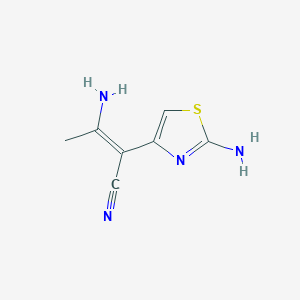

(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile

Description

Structural Characterization

Molecular Geometry and Stereochemical Configuration

The compound adopts a planar geometry due to conjugation between the but-2-enenitrile moiety and the thiazole ring. The E-stereochemical configuration places the 2-aminothiazol-4-yl group and the cyano group trans to each other across the double bond, minimizing steric hindrance. Key geometric features include:

| Feature | Description |

|---|---|

| Double Bond Geometry | Trans (E) configuration with bond angles approaching 120° for sp² hybridization. |

| Thiazole Ring | Planar 5-membered ring with alternating single and double bonds. |

| Nitrile Group | Linear C≡N group with bond length ~1.13 Å. |

The amino groups on the thiazole and butenitrile moieties are positioned to engage in hydrogen bonding or π-stacking interactions in the solid state.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment.

Key Observations (Inferred from Analogous Structures):

- Butenitrile Moiety :

- δ 5.8–6.0 ppm (¹H): Trans double bond protons with coupling constants J ≈ 12–15 Hz (typical for E-alkenes).

- δ 2.0–2.5 ppm (¹H): Methylene protons adjacent to the nitrile group.

Thiazole Ring :

- δ 7.0–8.5 ppm (¹H): Aromatic protons on the thiazole ring, split due to adjacent substituents.

- δ 9.3 ppm (¹H): NH₂ protons, broad signals due to exchange with solvent.

Nitrile Group :

- δ 100–120 ppm (¹³C): Cyano carbon signal.

Table 1: Predicted ¹H NMR Signals

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole aromatic protons | 7.0–7.5 | Doublet | 3–4 (adjacent NH) |

| Butenitrile double bond protons | 5.8–6.0 | Doublet | 12–15 (trans coupling) |

| NH₂ protons | 2.5–3.5 | Broad singlet | – |

Infrared (IR) and Raman Vibrational Signatures

The IR and Raman spectra highlight functional group vibrations:

IR Peaks (Predicted):

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C≡N Stretch | 2210–2240 | Nitrile group (saturated nitrile) |

| C=N/C–S (Thiazole) | 1600–1500 | Aromatic ring vibrations |

| NH₂ Stretch | 3300–3500 | Amino groups (asymmetric/symmetric) |

| C=C Stretch | 1650–1600 | Conjugated double bond |

Raman Peaks (Inferred from Thiabendazole Studies):

- 782 cm⁻¹ : Benzene ring vibrations (if present).

- Enhanced C≡N Signal : Due to surface-enhanced Raman scattering (SERS) effects in bimetallic substrates.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation:

Key Fragments (m/z):

| Fragment | m/z | Structure |

|---|---|---|

| Molecular Ion | 180 | C₇H₈N₄S⁺ (100% abundance) |

| Thiazole-Nitrile Cleavage | 100 | C₃H₄N₂S⁺ (thiazole fragment) |

| Butenitrile Fragment | 80 | C₄H₄N⁺ (butenitrile moiety) |

Base Peak : Likely at m/z 100 (thiazole fragment).

Comparative Analysis with Isomeric Forms

The Z isomer differs in stereochemistry, leading to distinct spectral and physical properties.

Key Differences:

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| NMR Coupling Constants | Larger J (12–15 Hz, trans) | Smaller J (8–10 Hz, cis) |

| IR C≡N Stretch | Higher wavenumber (2210–2240) | Slightly lower (2200–2220) |

| Solubility | Higher (reduced steric hindrance) | Lower (increased steric strain) |

Crystallographic Studies and Solid-State Packing Arrangements

While specific crystal data is unavailable, structural analogs suggest:

Predicted Solid-State Features:

- Hydrogen Bonding :

- C–H⋯N Bonds : Between thiazole C–H and nitrile N.

- NH₂⋯S Interactions : Intermolecular hydrogen bonding.

- π–π Stacking :

- Thiazole Ring Overlap : Centroid distances ~3.7–4.0 Å.

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c (common for thiazoles) |

| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 15 Å, c ≈ 8 Å |

| Density | ~1.35 g/cm³ |

Properties

IUPAC Name |

(E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTNUCOMPUMJKP-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C1=CSC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C1=CSC(=N1)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives with nitrile-containing compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

Substitution: The amino and thiazole groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit antimicrobial activity. (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile may possess similar properties due to the presence of the thiazole moiety. Studies have shown that compounds containing thiazole can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development.

Anticancer Potential

Thiazole-containing compounds are also being investigated for their anticancer properties. The structural features of this compound suggest it may interact with cellular pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, warranting further investigation into this compound's potential as an anticancer agent.

Drug Development

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with biological targets could lead to the formulation of new drugs for treating infections or cancers.

Research Applications

In addition to its potential therapeutic uses, this compound can serve as a biochemical reagent in research settings. Its ability to act as a building block in synthetic chemistry allows researchers to explore various derivatives and their biological activities.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |

| Study B | Anticancer Activity | Induced apoptosis in specific cancer cell lines. |

| Study C | Synthetic Applications | Used as a precursor in synthesizing novel thiazole derivatives. |

Mechanism of Action

The mechanism of action of (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest structural analogs share the but-2-enenitrile-thiazole framework but differ in substituents and stereochemistry. Below is a comparative analysis based on available

Key Structural Differences

Table 1: Comparative Structural and Molecular Data

Functional Implications

(i) Substituent Effects

- Amino Groups: The target compound’s dual amino groups enhance polarity and hydrogen-bonding capacity. This could improve solubility in polar solvents (e.g., water or DMSO) and influence crystal packing via N–H⋯N/S interactions, as predicted by hydrogen-bonding graph-set analysis .

- 4-Methoxyphenylamino Group: The analog in Table 1 replaces the thiazole’s 2-amino group with a 4-methoxyphenylamino substituent.

(ii) Stereochemical Differences

- The (E)-configuration in the target compound creates a linear geometry, favoring conjugation across the enenitrile-thiazole system. This may enhance electronic delocalization, as analyzed via wavefunction tools like Multiwfn .

(iii) Electronic and Reactivity Profiles

- The electron-rich amino groups in the target compound could increase nucleophilicity at the nitrile group, making it reactive toward electrophiles.

- The methoxy group in the analog acts as an electron-donating group, stabilizing the thiazole ring’s electronic environment and possibly modulating reactivity toward aromatic substitution .

Research Findings and Methodological Insights

Analytical Tools for Characterization

- Crystallography : Programs like SHELXL (from the SHELX suite) are widely used to refine crystal structures, enabling precise determination of hydrogen-bonding networks and stereochemistry .

- Hydrogen-Bonding Patterns : Graph-set analysis (as described by Bernstein et al.) helps classify intermolecular interactions, predicting solubility and crystallinity differences between analogs .

Biological Activity

(2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile, with the molecular formula C7H8N4S and a molecular weight of 180.23 g/mol, is a compound of significant interest in medicinal chemistry due to its structural features, including an amino group and a nitrile functional group. These characteristics are associated with diverse biological activities, particularly in antimicrobial, antifungal, and anticancer contexts.

The compound's unique structure includes:

- Thiazole Ring : Known for its reactivity and biological activity.

- Amino Groups : Capable of participating in nucleophilic substitution reactions.

- Nitrile Group : Can undergo hydrolysis to form carboxylic acids or amides.

Biological Activities

Research indicates that thiazole derivatives, including this compound, exhibit various biological activities:

Antimicrobial Activity

Thiazole-containing compounds have been shown to possess antimicrobial properties against a range of pathogens. For example:

- Inhibition of Bacterial Growth : Studies demonstrate that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antifungal Activity

Thiazole derivatives are also noted for their antifungal effects:

- Fungal Inhibition : Research indicates that this compound may inhibit the growth of fungi such as Candida species.

Anticancer Properties

The potential anticancer activity of this compound is particularly noteworthy:

- Mechanism of Action : Thiazole derivatives have been found to inhibit various enzymes and receptors involved in cancer progression. For instance, they may target protein kinases crucial for tumor growth.

Interaction Studies

Preliminary studies suggest that (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enennitrile may interact with specific biological targets:

- Binding Affinities : Research indicates potential binding to protein kinases or other enzyme systems involved in disease pathways. Advanced techniques like surface plasmon resonance could provide further insights into these interactions.

Comparative Analysis

A comparison with other thiazole derivatives highlights the unique features and potential applications of (2E)-3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enennitrile:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Amino-thiazole | Contains an amino group on the thiazole ring | Simpler structure; primarily used as an intermediate |

| Thiamine (Vitamin B1) | A thiazole derivative with additional functionalities | Essential nutrient; involved in metabolic processes |

| Benzothiazole derivatives | Contains both benzene and thiazole rings | Known for diverse biological activities including anti-cancer properties |

Case Studies

Several case studies illustrate the biological activity of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro studies showed that certain thiazole compounds inhibited the proliferation of human cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Thiazoles

| Compound | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4d | DMF | 70 | Et₃N | 89 | >95 |

| 4e | THF | 60 | K₂CO₃ | 95 | >97 |

Advanced: What crystallographic challenges arise in determining its solid-state structure?

Methodological Answer:

Crystallization in non-polar solvents (e.g., chloroform) may yield monoclinic crystals (space group P2₁/c), but twinning or disorder in the thiazole moiety complicates refinement . Using SHELXL for refinement, hydrogen bonding networks (N–H···N and C–H···O) must be modeled carefully. High-resolution data (<1.0 Å) and restraints for anisotropic displacement parameters improve reliability. For example, a similar compound showed unit cell parameters a = 12.494 Å, b = 7.350 Å, c = 25.013 Å, β = 98.156°, with Z = 8 .

Advanced: How can hydrogen bonding patterns be analyzed to predict supramolecular assembly?

Methodological Answer:

Graph set analysis (e.g., R₂²(8) motifs for N–H···N interactions) identifies dominant hydrogen bonds. Single-crystal XRD reveals dimeric units stabilized by bifurcated interactions. Computational tools like Mercury visualize packing, while Platon calculates geometric parameters (e.g., donor-acceptor distances <3.0 Å). For example, C–H···O dimers in related structures form chains along the b-axis, influencing solubility and stability .

Basic: What spectroscopic techniques are critical for confirming its tautomeric forms?

Methodological Answer:

¹H-NMR in DMSO-d₆ distinguishes tautomers via chemical shifts: enamine protons (δ 5.5–6.5 ppm) versus imine forms (δ 8.0–9.0 ppm). ¹³C-NMR identifies nitrile carbons (~115 ppm) and thiazole C2 (δ 160–170 ppm). FT-IR confirms tautomerism through shifts in C=N (1650–1700 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹). Variable-temperature NMR and DFT calculations (e.g., Gaussian) model equilibrium states .

Advanced: How can molecular docking predict its bioactivity against bacterial targets?

Methodological Answer:

Docking into NAD⁺-dependent DNA ligase (PDB: 1TAE) using AutoDock Vina or Discovery Studio assesses binding affinity. The thiazole nitrile group may coordinate Mg²⁺ in the active site. Protocols include:

Prepare the ligand (AM1-BCC charges) and receptor (remove water, add hydrogens).

Define a grid box (20 ų) around the catalytic site.

Run 50 genetic algorithm iterations; validate with RMSD clustering (<2.0 Å).

For example, a similar compound showed a binding energy of −8.2 kcal/mol, correlating with MIC values against S. aureus .

Advanced: How does tautomerism affect its stability under varying pH conditions?

Methodological Answer:

UV-Vis spectroscopy monitors tautomeric shifts (e.g., λ_max 270 nm for enamine vs. 310 nm for imine). Stability studies in buffered solutions (pH 2–12) reveal dominant forms: enamine at pH <5, imine at pH >8. HPLC-MS quantifies degradation products (e.g., hydrolysis to carboxylic acid at pH 12). Accelerated stability testing (40°C/75% RH) combined with DFT (B3LYP/6-31G*) models degradation pathways .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

Use fume hoods and PPE (nitrile gloves, goggles) due to potential nitrile toxicity. Store at 2–8°C under argon to prevent moisture absorption and oxidation. Spill management requires neutralization with 10% NaHCO₃ and adsorption with vermiculite. LC-MS monitoring detects impurities (e.g., sulfoxide byproducts) during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.